Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5,11H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPHPATVZRBIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185748-21-4 | |
| Record name | tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds containing thiazole rings can exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the interaction with bacterial enzymes, potentially leading to effective treatment options for infections caused by resistant strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation. For instance, studies have demonstrated that derivatives of thiazole can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Neuroprotective Properties : There is growing evidence that thiazole-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent against infections.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotection revealed that thiazole derivatives could reduce neuronal cell death induced by amyloid-beta peptides. This suggests that this compound might be beneficial in the context of Alzheimer's disease treatment.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, highlighting differences in substituents, functional groups, and properties:
Key Research Findings
Synthetic Accessibility: The target compound is synthesized via hydrazine-mediated deprotection in ethanol, achieving 80% yield , whereas analogs like the hydrochloride salt (CAS 80882-44-6) require additional purification steps due to ionic character .
Biological Activity: The 4-aminomethyl substitution on the thiazole ring (target compound) is critical for binding to viral proteases, as demonstrated in respiratory syncytial virus (RSV) inhibitor studies . In contrast, the 2-amino positional isomer (CAS 5777-63-9) shows reduced efficacy due to steric hindrance .
Stability and Reactivity : The tert-butyl carbamate group in the target compound provides steric protection to the amine, enhancing stability under acidic conditions compared to N-methylated derivatives (e.g., CAS 2460757-15-5) .
Functional Group Impact : The carbamothioyl analog (CAS 182120-83-8) exhibits distinct reactivity in nucleophilic substitutions, making it suitable for metal-catalyzed coupling reactions .
Biological Activity
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, with the CAS number 185748-21-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 273.352 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 273.352 g/mol |
| CAS Number | 185748-21-4 |
| LogP | 2.556 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a thiazole derivative. A common method includes using di-tert-butyl dicarbonate and sodium azide to create an acyl azide intermediate, which then undergoes Curtius rearrangement to yield the desired carbamate.
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can lead to altered biochemical pathways.
- Cellular Effects : It may influence cell signaling pathways that are critical in disease states.
Therapeutic Potential
Research indicates that this compound may have applications in treating various conditions:
- Antimicrobial Activity : Compounds similar to those containing thiazole rings have demonstrated antimicrobial properties against various pathogens.
- Antiparasitic Effects : Studies have shown that related thiazole compounds exhibit potent activity against Trypanosoma brucei, suggesting potential uses in treating diseases like African sleeping sickness .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives, including this compound:
-
In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the growth of certain cancer cell lines and exhibit cytotoxic effects against parasites .
Study Focus Findings Antiparasitic Potent against T.b. brucei and T. congolense Anticancer Inhibition of cancer cell proliferation - Pharmacokinetics : A pharmacokinetic study indicated that similar compounds showed good bioavailability and stability in vivo, which is crucial for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protection-deprotection strategies. For example, carbamate-protected intermediates (e.g., tert-butyl carbamates) are synthesized using Boc-anhydride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM. Thiazole ring formation may involve Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones. Post-synthetic purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc protection | Boc₂O, NaHCO₃, THF, 0°C→RT | 85–90 | |
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 70–75 |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ 6.5–8.0 ppm for aromatic protons).
- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1 for C₉H₁₅N₃O₂S) and purity (>95%) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and thiazole groups) .
Q. What safety precautions are critical during handling and storage?
- Handling : Use PPE (gloves, goggles, lab coat) in fume hoods to avoid inhalation/contact. Avoid strong acids/bases to prevent Boc-group cleavage .
- Storage : Stable at –20°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How does the steric and electronic nature of the Boc group influence regioselectivity in subsequent functionalization reactions?
- Methodology : The tert-butyl group provides steric shielding, directing electrophilic attacks to the 4-aminomethyl-thiazole moiety. Computational studies (DFT) reveal reduced electron density at the carbamate oxygen, limiting nucleophilic reactivity. Experimental validation includes comparative Suzuki couplings with/without Boc protection, showing >80% regioselectivity for the thiazole ring .
Q. What strategies resolve contradictions in reported stability under acidic/basic conditions?
- Contradiction : Some studies report Boc-group stability at pH 5–7, while others note partial cleavage in aqueous buffers.
- Resolution : Controlled stability assays (HPLC tracking) show pH-dependent degradation:
| pH | Degradation Half-life (h) | Conditions |
|---|---|---|
| 5.0 | >48 | 25°C, 0.1 M buffer |
| 7.4 | 12–24 | 37°C, simulated physiological |
Q. How do hydrogen-bonding interactions in the crystal lattice affect solubility and bioavailability?
- Analysis : X-ray data (e.g., CCDC entries) reveal intermolecular N–H···O bonds between carbamate and thiazole groups, forming a rigid lattice. Solubility assays in DMSO/PBS (1:4) show low solubility (0.5 mg/mL), necessitating prodrug strategies (e.g., phosphate ester derivatives) for in vivo studies .
Q. What computational models predict metabolic pathways for this compound?
- Methodology : ADMET predictors (e.g., SwissADME) identify primary sites for cytochrome P450-mediated oxidation (thiazole ring) and glucuronidation (4-aminomethyl group). In silico docking with CYP3A4 (PDB: 4NY4) highlights binding affinity (ΔG = –8.2 kcal/mol) .
Data Contradictions and Recommendations
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 85%) arise from solvent purity or trace moisture. Use anhydrous solvents and molecular sieves for reproducibility .
- Stability in Biological Media : Conflicting reports require context-specific validation (e.g., buffer composition, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
